molecular formula C7H10ClN3 B13893386 5-(2-Aminoethyl)-3-chloropyridin-2-amine

5-(2-Aminoethyl)-3-chloropyridin-2-amine

Cat. No.: B13893386
M. Wt: 171.63 g/mol
InChI Key: AECZMAFCIYDFAZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-chloropyridin-2-amine is a chloropyridine derivative intended for research and experimental purposes. This compound is part of a class of organic molecules that have been the subject of various scientific studies. Related aminopyridine compounds are known to be investigated for their roles as building blocks in chemical synthesis , intermediates in the creation of more complex molecules like agrochemicals , and for their potential nonlinear optical (NLO) properties in materials science . The specific research applications and mechanism of action for this compound are not fully detailed in the current literature and represent an area for further scientific exploration. Researchers value this and similar compounds for their structural features, which include an amine and a chloro group on a pyridine ring, making them versatile intermediates in organic synthesis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-(2-aminoethyl)-3-chloropyridin-2-amine

InChI

InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-11-7(6)10/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

AECZMAFCIYDFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N)CCN

Origin of Product

United States

Preparation Methods

Chlorination of 2-Aminopyridine to 2-Amino-5-chloropyridine

The initial step in synthesizing this compound often involves preparing the intermediate 2-amino-5-chloropyridine . According to the US patent US3985759A, selective monochlorination of 2-aminopyridine is achieved by reacting it with a chlorinating agent in a strongly acidic medium with a Hammett acidity function below -3.5. This method minimizes the formation of over-chlorinated by-products such as 2-amino-3,5-dichloropyridine, improving yield and purity.

  • Reaction conditions: Strongly acidic medium (e.g., hydrochloric acid), chlorinating agent (e.g., chlorine or sodium hypochlorite).
  • Outcome: High selectivity for 2-amino-5-chloropyridine with minimal dichloro by-products.
  • Yield: Improved compared to previous methods, though exact yield values vary depending on conditions.

This intermediate is critical as it forms the chlorinated pyridine core required for further functionalization.

Oxidative Chlorination Using Hydrochloric Acid and Sodium Hypochlorite

A Chinese patent CN106432069A describes a practical and cost-effective method for preparing 2-amino-5-chloropyridine using 2-aminopyridine, hydrochloric acid, and sodium hypochlorite:

  • Process:

    • Slowly add concentrated hydrochloric acid to 2-aminopyridine.
    • Maintain reaction at constant temperature for 2 hours, then raise temperature to 25°C for 4 more hours.
    • Adjust pH to above 8 with 5 mol/L sodium hydroxide, filter, wash, and extract with dichloroethane.
    • Further purification by dissolving in dilute hydrochloric acid, filtering, adjusting pH to 4, and extracting again.
  • Results:

    • Molar conversion rate of 2-aminopyridine: 94-97%
    • Molar yield of 2-amino-5-chloropyridine: 69.5-72%
    • Product composition by GC-MS: 84.2% 2-amino-5-chloropyridine, 12.1% 2-amino-3-chloropyridine, minor amounts of dichlorinated and unreacted species.
  • Advantages:

    • Uses inexpensive and safer chlorinating agents (NaClO and HCl).
    • Avoids direct chlorine gas use, enhancing safety and reducing pollution.
    • Mild reaction conditions suitable for scale-up.
Parameter Value/Condition
Starting material 2-Aminopyridine
Chlorinating agents Hydrochloric acid, Sodium hypochlorite
Reaction temperature Initial constant, then 25°C
Reaction time 6 hours total
pH adjustment >8 (NaOH), then 4 (NaOH)
Extraction solvent Dichloroethane
Yield (%) 69.5–72
Conversion (%) 94–97

This method is well-documented for producing the chlorinated intermediate essential for the subsequent amination steps.

Amination of 5-Chloromethyl-2-chloropyridine to this compound

The key step to obtain This compound involves introducing the aminoethyl group at the 5-position of the chloropyridine ring.

According to US patent US6150528A, the process includes:

  • Starting materials: 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine, obtained by chlorination of 5-methyl-2-chloropyridine.
  • Amination reaction: React the chloromethyl derivatives with substituted amines such as ethylenediamine under reducing conditions.
  • Conditions:
    • Chlorination at 50–150°C, preferably 70–120°C, often with free-radical initiators like azoisobutyronitrile or benzoyl peroxide.
    • Amination under hydrogen atmosphere (1–30 bar), using Raney nickel or Raney cobalt as catalyst.
    • Reaction temperature for amination: 20–50°C, preferably ambient.
  • Work-up: Catalyst filtration, solvent and amine distillation, purification by distillation.

  • Example procedure:

    • Charge autoclave with ethylenediamine, ethanol, and Raney nickel.
    • Flush with hydrogen, maintain pressure at 3–9 bar.
    • Pump in dichloromethyl-chloropyridine dissolved in ethanol at 35°C.
    • Reaction proceeds until hydrogen uptake ceases.
    • Filter catalyst, concentrate filtrate, and purify.

This method efficiently introduces the aminoethyl group, yielding the target compound with high purity.

Step Condition/Details
Chlorination temperature 50–150°C (preferably 70–120°C)
Chlorination initiators Azoisobutyronitrile, benzoyl peroxide
Amination catalyst Raney nickel or Raney cobalt
Hydrogen pressure 1–30 bar (preferably 1–15 bar)
Amination temperature 20–50°C (ambient preferred)
Amination solvent Ethanol or other suitable solvent
Amination amine Ethylenediamine or substituted amines
Purification Filtration, distillation

This two-step chlorination-then-amination process is the most direct and scalable route to this compound.

Alternative Amination via Reaction with Simple Amides

A 2011 study published in the Journal of the Brazilian Chemical Society demonstrated a metal- and base-free synthesis of aminopyridines by refluxing chloropyridines with simple amides, facilitating C-N bond formation without catalysts or microwave irradiation.

  • Key points:
    • Reaction of chloropyridines (e.g., 2-chloro-3-nitropyridine) with formamides under reflux.
    • Electron-withdrawing groups on pyridine ring enhance nucleophilic substitution.
    • The chloro group at the 2-position is particularly reactive.
    • This method avoids metal catalysts and harsh conditions.

While this method is promising for aminopyridine derivatives, its specific application to this compound is less documented, but it suggests potential alternative synthetic routes.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Yield/Outcome Notes
Selective chlorination 2-Aminopyridine + chlorinating agent in strong acid (pH < -3.5) High selectivity, improved yield Minimizes dichloro by-products
Oxidative chlorination 2-Aminopyridine + HCl + NaClO, pH adjustments, extraction 69.5–72% yield, 94–97% conversion Mild, safe, cost-effective
Amination of chloromethyl 5-Chloromethyl-2-chloropyridine + ethylenediamine, Raney Ni, H2 High purity, scalable Two-stage chlorination then amination
Alternative amination Chloropyridine + simple amides, reflux, no metal/base Variable, catalyst-free Potential alternative route

Research Outcomes and Analysis

  • The chlorination methods focus on achieving high regioselectivity for the 5-chloro position on the pyridine ring, which is crucial for subsequent amination.
  • The oxidative chlorination method using sodium hypochlorite and hydrochloric acid is notable for its safety and environmental benefits, with yields around 70%.
  • Amination via catalytic hydrogenation with Raney nickel under hydrogen pressure is well-established for introducing the aminoethyl group.
  • The alternative amide-based amination offers a green chemistry approach but requires further optimization for this specific compound.
  • Analytical techniques such as GC-MS confirm product purity and conversion rates, validating the efficiency of these methods.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminoethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Aminoethyl)-3-chloropyridin-2-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in the development of enzyme inhibitors or receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key pyridine derivatives and their structural/functional distinctions:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Interactions References
3-Chloropyridin-2-amine Cl (3), NH₂ (2) C₅H₅ClN₂ Forms cyclic dimers via N–H⋯N H-bonding; Cl⋯Cl interactions (3.278 Å)
5-Amino-2-chloropyridine Cl (2), NH₂ (5) C₅H₅ClN₂ Positional isomer; altered dipole and reactivity due to NH₂ at C5
2-Amino-3-chloro-5-nitropyridine Cl (3), NH₂ (2), NO₂ (5) C₅H₄ClN₃O₂ Nitro group enhances electron withdrawal; impacts solubility and reactivity
2-Chloro-5-fluoropyridin-3-amine Cl (2), F (5), NH₂ (3) C₅H₄ClFN₂ Fluorine’s electronegativity alters polarity and bioactivity
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine Cl (5), OCH₂CF₂ (4), NH₂ (3) C₇H₇ClF₂N₂O Ether group increases lipophilicity; difluoroethoxy enhances metabolic stability
Key Observations:
  • Substituent Position: The chloro group at position 3 in 3-chloropyridin-2-amine facilitates intermolecular Cl⋯Cl interactions (3.278 Å) and centrosymmetric dimer formation via N–H⋯N hydrogen bonds . In contrast, 5-Amino-2-chloropyridine (NH₂ at C5) likely exhibits distinct electronic and steric effects due to the amine’s placement .
  • Functional Groups: Nitro Groups (e.g., 2-Amino-3-chloro-5-nitropyridine): Electron-withdrawing nitro groups reduce electron density on the pyridine ring, decreasing nucleophilic substitution reactivity but enhancing electrophilic interactions .

Physicochemical Properties

  • Hydrogen Bonding: 3-Chloropyridin-2-amine forms cyclic dimers via N–H⋯N interactions, while intramolecular N–H⋯Cl bonds (3.001 Å) further stabilize its structure . The aminoethyl group in the target compound may participate in additional H-bonding, enhancing crystal packing or solubility.
  • Lipophilicity: Adamantyl or alkoxy groups (e.g., 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine) increase logP values , whereas aminoethyl groups balance hydrophilicity and flexibility.

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